molecular formula C12H23BN2Sn B14617317 N,N,N'-Trimethyl-1-phenyl-N'-(trimethylstannyl)boranediamine CAS No. 60661-62-3

N,N,N'-Trimethyl-1-phenyl-N'-(trimethylstannyl)boranediamine

Cat. No.: B14617317
CAS No.: 60661-62-3
M. Wt: 324.85 g/mol
InChI Key: FAJJLLTUGJIEHV-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is a chemical compound known for its unique structure and properties It contains a boranediamine core with trimethyl and phenyl groups attached, as well as a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine typically involves the reaction of trimethylamine with phenylboronic acid and trimethylstannyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can interact with various enzymes and proteins, affecting their activity and function. The boranediamine core may also play a role in its biological activity, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’-Trimethyl-1-phenylboranediamine: Lacks the trimethylstannyl group, resulting in different chemical properties and reactivity.

    N,N,N’-Trimethyl-1-phenyl-N’-(trimethylsilyl)boranediamine: Contains a trimethylsilyl group instead of a trimethylstannyl group, leading to variations in its applications and reactivity.

Uniqueness

N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis, catalysis, and research.

Properties

CAS No.

60661-62-3

Molecular Formula

C12H23BN2Sn

Molecular Weight

324.85 g/mol

IUPAC Name

N-methyl-N-[[methyl(trimethylstannyl)amino]-phenylboranyl]methanamine

InChI

InChI=1S/C9H14BN2.3CH3.Sn/c1-11-10(12(2)3)9-7-5-4-6-8-9;;;;/h4-8H,1-3H3;3*1H3;/q-1;;;;+1

InChI Key

FAJJLLTUGJIEHV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(N(C)C)N(C)[Sn](C)(C)C

Origin of Product

United States

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